Cas no 2225170-86-3 ([5-Methyl-6-(iso-butyl)-d12]-pyridine-3-boronic acid)
[5-Methyl-6-(iso-butyl)-d12]-pyridine-3-boronic acid Chemical and Physical Properties
Names and Identifiers
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- [5-Methyl-6-(iso-butyl)-d12]-pyridine-3-boronic acid
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- Inchi: 1S/C10H16BNO2/c1-7(2)4-10-8(3)5-9(6-12-10)11(13)14/h5-7,13-14H,4H2,1-3H3
- InChI Key: RRBZBOLFVDMERJ-UHFFFAOYSA-N
- SMILES: C([H])([H])(C1N=CC(B(O)O)=CC=1C([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H]
[5-Methyl-6-(iso-butyl)-d12]-pyridine-3-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M904251-5mg |
[5-Methyl-6-(iso-butyl)-d12]-pyridine-3-boronic acid |
2225170-86-3 | 95% | 5mg |
¥26,962.00 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M904251-25mg |
[5-Methyl-6-(iso-butyl)-d12]-pyridine-3-boronic acid |
2225170-86-3 | 95% | 25mg |
¥72,000.00 | 2022-01-12 |
[5-Methyl-6-(iso-butyl)-d12]-pyridine-3-boronic acid Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on [5-Methyl-6-(iso-butyl)-d12]-pyridine-3-boronic acid
Introduction to [5-Methyl-6-(iso-butyl)-d12]-pyridine-3-boronic acid (CAS No. 2225170-86-3)
[5-Methyl-6-(iso-butyl)-d12]-pyridine-3-boronic acid (CAS No. 2225170-86-3) is a novel boronic acid derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound, characterized by its unique structural features, holds promise in various applications, including the development of new pharmaceuticals and the synthesis of complex organic molecules. The incorporation of deuterium (d12) in the iso-butyl group adds an additional layer of complexity and potential utility, particularly in terms of metabolic stability and pharmacokinetic properties.
The chemical structure of [5-Methyl-6-(iso-butyl)-d12]-pyridine-3-boronic acid consists of a pyridine ring substituted with a methyl group at the 5-position and an isotopically labeled iso-butyl group at the 6-position. The boronic acid functional group at the 3-position provides reactivity and versatility, making this compound a valuable building block in synthetic chemistry. The deuterium labeling (d12) in the iso-butyl group can significantly influence the compound's properties, such as its metabolic stability and bioavailability.
Recent research has highlighted the importance of deuterated compounds in drug development. Deuteration can lead to improved pharmacological profiles by reducing metabolic degradation, thereby extending the half-life of drugs and enhancing their therapeutic efficacy. In the context of [5-Methyl-6-(iso-butyl)-d12]-pyridine-3-boronic acid, this property is particularly relevant for applications where prolonged drug action is desired. For instance, studies have shown that deuterated analogs of certain drugs exhibit enhanced stability and reduced toxicity compared to their non-deuterated counterparts.
The boronic acid functional group in [5-Methyl-6-(iso-butyl)-d12]-pyridine-3-boronic acid is a key feature that contributes to its reactivity and utility in organic synthesis. Boronic acids are widely used in Suzuki-Miyaura coupling reactions, which are essential for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. This reaction has been extensively utilized in the pharmaceutical industry for the preparation of drug candidates and intermediates. The presence of a boronic acid group in [5-Methyl-6-(iso-butyl)-d12]-pyridine-3-boronic acid makes it an attractive starting material for such coupling reactions, facilitating the synthesis of diverse compounds with potential therapeutic applications.
In addition to its synthetic utility, [5-Methyl-6-(iso-butyl)-d12]-pyridine-3-boronic acid has shown promise in medicinal chemistry research. Pyridine derivatives are known for their biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The specific substitution pattern and deuterium labeling in this compound may enhance these activities or introduce new ones. For example, preliminary studies have indicated that certain pyridine boronic acids exhibit potent anti-cancer activity by inhibiting key enzymes involved in tumor growth and metastasis.
The potential applications of [5-Methyl-6-(iso-butyl)-d12]-pyridine-3-boronic acid extend beyond medicinal chemistry into other areas such as materials science and catalysis. In materials science, boronic acids are used as precursors for the synthesis of boron-containing materials with unique properties, such as high thermal stability and mechanical strength. In catalysis, boronic acids can serve as ligands or catalysts themselves, facilitating various chemical transformations with high efficiency and selectivity.
In conclusion, [5-Methyl-6-(iso-butyl)-d12]-pyridine-3-boronic acid (CAS No. 2225170-86-3) is a versatile compound with significant potential in multiple fields. Its unique structural features, including the deuterium labeling and boronic acid functional group, make it a valuable tool for organic synthesis, drug development, materials science, and catalysis. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in modern chemistry.
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